
1-((2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrol-3-yl)methyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route typically includes the following steps :
Staudinger Reaction: This reaction is used to yield benzylic amine, which is then converted into M-TETPO in a two-step procedure.
Functionalization: The compound is functionalized with either a maleimide or an azide group, allowing for specific labeling of cysteines or noncanonical amino acids.
Analyse Chemischer Reaktionen
M-TETPO undergoes several types of chemical reactions, including:
Reduction: The stability of M-TETPO against reduction is tested using sodium ascorbate.
Substitution: M-TETPO can be attached to proteins via stable linkage, making it suitable for site-directed spin labeling (SDSL) in EPR spectroscopy.
Wissenschaftliche Forschungsanwendungen
M-TETPO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Protein Structural Dynamics: M-TETPO is used in EPR spectroscopy to study the structural dynamics of proteins within living cells.
Protein-Protein Interactions: The compound helps in probing protein-protein interactions by providing detailed information about the conformational changes in proteins.
Wirkmechanismus
M-TETPO exerts its effects through site-directed spin labeling combined with EPR spectroscopy. The compound’s nitroxide group interacts with paramagnetic species, enabling the study of protein dynamics and interactions directly inside cells . The maleimide functionality allows for specific attachment to cysteines, providing stable linkage for EPR analysis .
Vergleich Mit ähnlichen Verbindungen
M-TETPO is compared with other nitroxide-based spin labels such as M-TEIO, Az-TEIO, and M-Proxyl . The key differences include:
Resistance to Reduction: M-TETPO shows higher resistance to reduction compared to other spin labels, making it more suitable for in-cell studies.
Functional Groups: M-TETPO has distinct functional groups that allow for specific labeling of cysteines, providing unique advantages in protein labeling.
Similar compounds include:
- M-TEIO
- Az-TEIO
- M-Proxyl
M-TETPO stands out due to its enhanced stability and bioresistance, making it a valuable tool in the study of protein dynamics and interactions within cellular environments.
Eigenschaften
Molekularformel |
C17H25N2O3- |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[(2,2,5,5-tetraethyl-1-oxidopyrrol-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H25N2O3/c1-5-16(6-2)11-13(17(7-3,8-4)19(16)22)12-18-14(20)9-10-15(18)21/h9-11H,5-8,12H2,1-4H3/q-1 |
InChI-Schlüssel |
UQOWSODFYBHSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C=C(C(N1[O-])(CC)CC)CN2C(=O)C=CC2=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




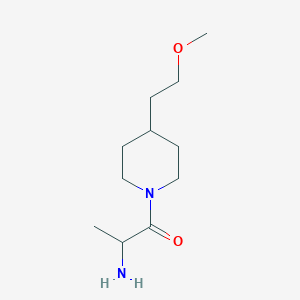
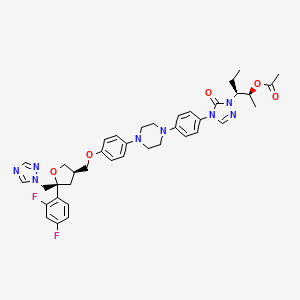

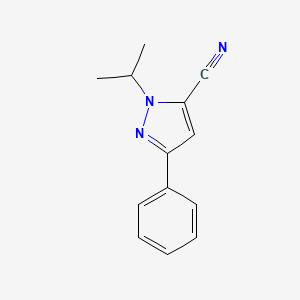
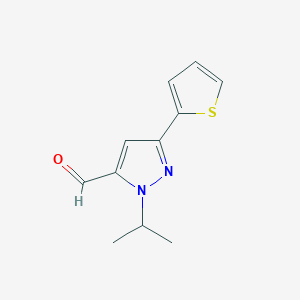
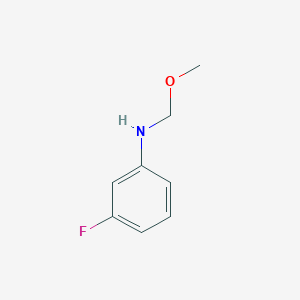
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
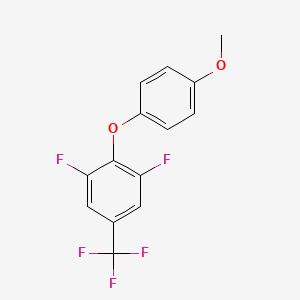
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
